N-(2-(2-fluorophenyl)-2-methoxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-(2-(2-fluorophenyl)-2-methoxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide is a synthetic organic compound characterized by its unique chemical structure, which includes a fluorophenyl group, a methoxypropyl chain, and a pyrazole sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-fluorophenyl)-2-methoxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps:
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Formation of the Fluorophenyl Intermediate: : The initial step involves the preparation of the 2-fluorophenyl intermediate. This can be achieved through electrophilic aromatic substitution reactions, where fluorine is introduced into the phenyl ring using reagents such as fluorine gas or more commonly, N-fluorobenzenesulfonimide (NFSI).
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Methoxypropyl Chain Introduction: : The next step involves the attachment of the methoxypropyl chain to the fluorophenyl intermediate. This can be done through nucleophilic substitution reactions, where the fluorophenyl intermediate reacts with 2-methoxypropyl bromide in the presence of a base like potassium carbonate.
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Pyrazole Formation: : The pyrazole ring is formed by reacting the intermediate with hydrazine derivatives under acidic or basic conditions. This step often requires careful control of temperature and pH to ensure the correct formation of the pyrazole ring.
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Sulfonamide Formation: : Finally, the sulfonamide group is introduced by reacting the pyrazole intermediate with sulfonyl chlorides, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-fluorophenyl)-2-methoxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonamide group to an amine.
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles like amines or thiols can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-(2-(2-fluorophenyl)-2-methoxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:
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Medicinal Chemistry: : The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory, analgesic, and anticancer drugs.
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Biology: : It is used in biological studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
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Material Science: : The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
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Industry: : It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N-(2-(2-fluorophenyl)-2-methoxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the sulfonamide group can form hydrogen bonds with target proteins. The methoxypropyl chain may influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(2-fluorophenyl)-N-methylamine: Similar in structure but lacks the pyrazole and sulfonamide groups.
Cyclopentanecarboxamide, N-(2-fluorophenyl): Contains a fluorophenyl group but differs in the rest of the structure.
Uniqueness
N-(2-(2-fluorophenyl)-2-methoxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide is unique due to its combination of a fluorophenyl group, a methoxypropyl chain, and a pyrazole sulfonamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications.
Biological Activity
N-(2-(2-fluorophenyl)-2-methoxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide is a synthetic compound belonging to the pyrazole family, known for its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H16FN3O2S
- Molecular Weight : 319.36 g/mol
- CAS Number : [Not available in search results]
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Pyrazole derivatives often exhibit their effects through the following mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazole compounds act as enzyme inhibitors, affecting pathways such as inflammation and cellular proliferation.
- Receptor Modulation : Some derivatives are known to modulate receptor activity, particularly in the context of cancer and inflammatory diseases.
- Cell Cycle Regulation : Certain compounds induce cell cycle arrest in cancer cells, leading to apoptosis.
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, show promising anticancer properties:
- Cytotoxicity : Studies have shown that related pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines, such as MCF7 (breast cancer) and A549 (lung cancer) cells. For instance, one study reported IC50 values ranging from 0.01 µM to 42.30 µM against different cell lines .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF7 | TBD |
Related Pyrazole Derivative | A549 | 26 |
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent is also notable:
- Inhibition of Cytokines : Similar pyrazole compounds have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 by up to 93% at concentrations of 10 µM . This suggests a potential for treating inflammatory diseases.
Case Studies and Research Findings
- In Vitro Studies : A series of pyrazole derivatives were tested for their anti-tumor effects using various assays. The results indicated a strong correlation between structural modifications and biological activity, emphasizing the importance of the fluorophenyl and methoxypropyl groups in enhancing efficacy .
- Animal Models : In vivo studies using animal models have shown that certain pyrazole derivatives can significantly reduce tumor size and improve survival rates in treated groups compared to controls .
- Clinical Implications : The diverse biological activities of pyrazole compounds suggest their potential application in drug development for cancer therapy and inflammatory disorders. Ongoing research aims to optimize these compounds for better efficacy and reduced side effects.
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]-1-methylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O3S/c1-14(21-3,12-6-4-5-7-13(12)15)10-17-22(19,20)11-8-16-18(2)9-11/h4-9,17H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWUUWHFAQDVGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CN(N=C1)C)(C2=CC=CC=C2F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.